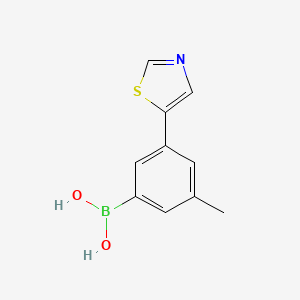
(3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-methyl-5-(thiazol-5-yl)phenyl, is brominated to introduce a bromine atom at the desired position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The thiazole ring can undergo reduction under specific conditions to form the corresponding dihydrothiazole.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Reduction: Formation of dihydrothiazoles.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for labeling and detection of biomolecules.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
作用机制
The primary mechanism of action for (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the formation and breaking of bonds during the reaction.
相似化合物的比较
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain synthetic applications.
(4-Methylphenyl)boronic Acid: Similar structure but lacks the thiazole ring, affecting its reactivity and applications.
(3-Thiazolyl)boronic Acid: Contains the thiazole ring but lacks the methyl group, influencing its steric and electronic properties.
Uniqueness:
Structural Features: The presence of both the thiazole ring and the methyl group in (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid provides unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.
Versatility: Its ability to participate in a wide range of reactions, particularly Suzuki-Miyaura coupling, makes it a valuable compound in organic synthesis and industrial applications.
属性
分子式 |
C10H10BNO2S |
|---|---|
分子量 |
219.07 g/mol |
IUPAC 名称 |
[3-methyl-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-8(10-5-12-6-15-10)4-9(3-7)11(13)14/h2-6,13-14H,1H3 |
InChI 键 |
KDZKBOPPTVWYNP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2=CN=CS2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

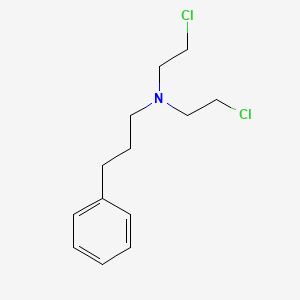
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
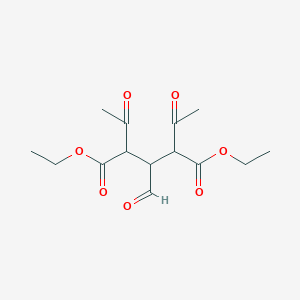
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
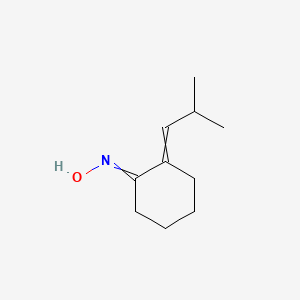
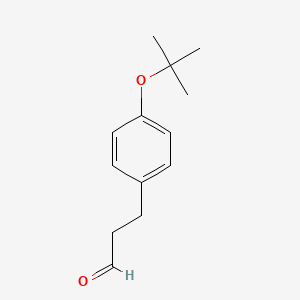
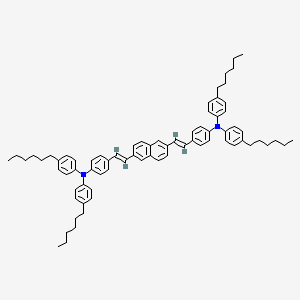
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
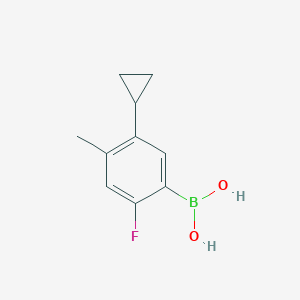
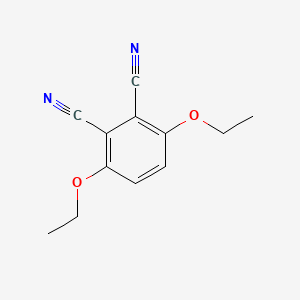
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)
